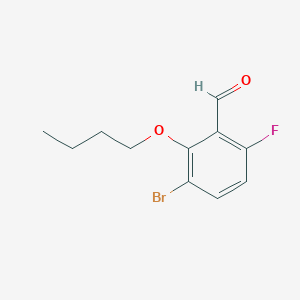

3-Bromo-2-butoxy-6-fluorobenzaldehyde

Description

Contextualization of Halogenated Benzaldehydes in Organic Synthesis Research

Halogenated benzaldehydes are fundamental reagents in the toolbox of organic chemists. The aldehyde group offers a gateway to numerous chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and the formation of imines and other carbon-nitrogen bonds. Simultaneously, the halogen substituents act as handles for a variety of cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful methods for constructing new carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

The presence of different halogens on the same aromatic ring, such as the bromine and fluorine in the title compound, allows for chemoselective reactions. The carbon-bromine bond is typically more reactive in palladium-catalyzed cross-coupling reactions than the more stable carbon-fluorine bond. This differential reactivity enables chemists to perform sequential, site-selective modifications, adding to the sophistication and efficiency of a synthetic route.

Significance of Multifunctional Aromatic Scaffolds in Chemical Research

Aromatic compounds that bear multiple functional groups, often referred to as multifunctional scaffolds, are of great importance in chemical research and development. These scaffolds, such as 3-Bromo-2-butoxy-6-fluorobenzaldehyde, serve as versatile platforms for the synthesis of diverse and complex molecular architectures. By having several reactive sites on a single starting material, chemists can introduce various molecular fragments in a controlled manner, leading to the efficient construction of libraries of related compounds for screening in drug discovery and materials science.

The specific arrangement of substituents on the aromatic ring of this compound—a bromo and a fluoro group ortho and para to each other, and a butoxy group ortho to the aldehyde—creates a unique electronic and steric environment. This arrangement can influence the reactivity of each functional group, potentially leading to novel chemical transformations or improved selectivity in known reactions. For instance, a structurally related compound, 2-Bromo-6-fluorobenzaldehyde (B104081), has been utilized in the synthesis of bicyclic heterocycles like indazoles and in the assembly of macromolecules to form nanostructures. ossila.com

Overview of Research Domains Pertaining to this compound

While extensive peer-reviewed research specifically detailing the applications of this compound is not widely available, its structure points to its utility in several key areas of chemical research. The compound has been cited in patents related to the synthesis of novel 1-substituted indazole derivatives, indicating its role as a key intermediate in the development of new pharmaceutical agents. chiralen.com Indazoles are a class of heterocyclic compounds that are known to exhibit a wide range of biological activities.

Furthermore, the broader family of polyhalogenated and functionalized benzaldehydes is of interest in materials science. For example, related bromo-fluorobenzaldehyde derivatives have been used to create semiconducting materials. ossila.com The specific electronic properties conferred by the bromo, fluoro, and butoxy substituents on this compound could be exploited in the design of new organic electronic materials. The compound's multifunctional nature also makes it a candidate for the development of new synthetic methodologies, where the selective manipulation of its various reactive sites can be explored.

Data Tables

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 2379322-49-1 | C₁₁H₁₂BrFO₂ | 275.11 |

| 3-Bromo-2-fluorobenzaldehyde | 146345-70-0 | C₇H₄BrFO | 203.01 |

| 2-Bromo-6-fluorobenzaldehyde | 360575-28-6 | C₇H₄BrFO | 203.01 |

| 3-Bromo-2-chloro-6-fluorobenzaldehyde | 1114809-11-8 | C₇H₃BrClFO | 237.46 |

| 3-Bromo-6-chloro-2-fluorobenzaldehyde | 1114809-02-7 | C₇H₃BrClFO | 237.46 |

| 3-Bromo-2-fluoro-6-iodobenzaldehyde | 1935263-17-4 | C₇H₃BrFIO | 328.90 |

| 2-Bromo-6-fluoro-3-phenylmethoxybenzaldehyde | 2244107-76-2 | C₁₄H₁₀BrFO₂ | 309.13 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-butoxy-6-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO2/c1-2-3-6-15-11-8(7-14)10(13)5-4-9(11)12/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOIPHDGDIUVTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1C=O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2 Butoxy 6 Fluorobenzaldehyde

Electrophilic Aromatic Substitution (EAS) Reactivity of 3-Bromo-2-butoxy-6-fluorobenzaldehyde

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the benzene (B151609) ring. psu.edu

The reactivity of the benzene ring in this compound towards electrophiles is a composite of the effects of its three substituents. These substituents can be broadly categorized as activating or deactivating, and as ortho-, para-, or meta-directing.

Butoxy Group (-OBu): The butoxy group is a strong activating group. nih.gov The oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, a +R effect. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. This resonance effect is strongest at the ortho and para positions. The butoxy group also exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom, but the resonance effect is dominant. Therefore, the butoxy group is a powerful ortho-, para-director.

Fluorine (-F) and Bromine (-Br) Atoms: Halogens are a unique class of substituents in the context of EAS. They are deactivating groups, meaning they make the aromatic ring less reactive than benzene. wikipedia.org This is due to their strong electron-withdrawing inductive effect (-I), which pulls electron density away from the ring. However, they are ortho-, para-directors because their lone pair electrons can be donated to the ring via resonance (+R), stabilizing the carbocation intermediate (the sigma complex) when the electrophile attacks at the ortho or para positions. researchgate.net Between fluorine and bromine, fluorine exerts a stronger inductive effect due to its higher electronegativity, making it more deactivating.

Aldehyde Group (-CHO): The aldehyde group is a strong deactivating group. It withdraws electron density from the aromatic ring through both a strong inductive effect (-I) and a strong resonance effect (-R). nih.gov This significantly reduces the nucleophilicity of the ring. The aldehyde group is a meta-director because the deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most likely site of electrophilic attack.

In this compound, the powerful activating and ortho-, para-directing butoxy group will have the most significant influence on the position of further electrophilic substitution. The deactivating aldehyde group will primarily direct incoming electrophiles to the positions meta to it (positions 3 and 5). The halogen substituents, being deactivating ortho-, para-directors, will also influence the regioselectivity.

Considering the positions on the ring:

Position 1: Substituted by the aldehyde group.

Position 2: Substituted by the butoxy group.

Position 3: Substituted by the bromine atom.

Position 4: Unsubstituted. This position is para to the butoxy group and ortho to the bromine atom.

Position 5: Unsubstituted. This position is meta to the aldehyde and butoxy groups, and para to the fluorine atom.

Position 6: Substituted by the fluorine atom.

The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| -CHO | 1 | -I, -R (Deactivating) | Meta (positions 3 & 5) |

| -OBu | 2 | +R, -I (Activating) | Ortho, Para (positions 3 & 6 - occupied, position 4) |

| -Br | 3 | -I, +R (Deactivating) | Ortho, Para (positions 2 & 4 - occupied, position 5) |

| -F | 6 | -I, +R (Deactivating) | Ortho, Para (positions 2 & 5 - occupied, position 4) |

The most likely position for electrophilic attack will be position 4 . This is because it is para to the strongly activating butoxy group and also benefits from the para-directing influence of the fluorine atom and the ortho-directing influence of the bromine atom. While the aldehyde group deactivates the ring, its meta-directing influence does not strongly disfavor position 4. Attack at position 5 is less likely due to it being meta to the activating butoxy group, although it is para to the bromine.

Stereoelectronic effects, which encompass both steric and electronic factors, are crucial in determining the precise outcome of EAS reactions.

Steric Hindrance: The butoxy group at position 2 and the fluorine atom at position 6 are ortho to the aldehyde group and create significant steric bulk around it. This steric hindrance will likely disfavor electrophilic attack at the positions adjacent to these bulky groups. Attack at position 5 would be sterically hindered by the adjacent fluorine atom at position 6. Attack at position 4 is the most sterically accessible.

Electronic Stabilization of Intermediates: The stability of the carbocation intermediate (sigma complex) formed during the rate-determining step of EAS is paramount. Attack at position 4 leads to a resonance structure where the positive charge is adjacent to the butoxy group. The oxygen atom of the butoxy group can donate a lone pair to stabilize this positive charge through resonance, significantly lowering the activation energy for this pathway. This is the most powerful stabilizing interaction available.

Nucleophilic Reactions Involving the Aldehyde Moiety of this compound

The aldehyde functional group is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. ncert.nic.in The reactivity of the aldehyde in this compound is modulated by the electronic and steric effects of the aromatic substituents.

Organometallic reagents (like Grignard reagents and organolithiums) and hydride reagents (like sodium borohydride (B1222165) and lithium aluminum hydride) are potent nucleophiles that readily add to aldehydes to form alcohols after an aqueous workup. ucalgary.camsu.edulibretexts.org

Electronic Effects: The electron-withdrawing fluorine and bromine atoms, along with the aldehyde group itself, increase the partial positive charge on the carbonyl carbon, enhancing its electrophilicity. Conversely, the electron-donating butoxy group slightly reduces this electrophilicity through resonance. The net electronic effect is a highly electrophilic carbonyl carbon.

Steric Effects: The ortho-substituents, the butoxy group at position 2 and the fluorine atom at position 6, create significant steric hindrance around the aldehyde group. pressbooks.pub This can impede the approach of bulky nucleophiles.

Representative Reactions:

| Reagent | Expected Product (after workup) | Considerations |

| 1. CH₃MgBr2. H₃O⁺ | 1-(3-Bromo-2-butoxy-6-fluorophenyl)ethanol | Grignard reagents are strong nucleophiles and will add to the aldehyde. Steric hindrance may slow the reaction rate compared to an unhindered aldehyde. |

| 1. PhLi2. H₃O⁺ | (3-Bromo-2-butoxy-6-fluorophenyl)(phenyl)methanol | Organolithium reagents are highly reactive and will add to the aldehyde. |

| 1. NaBH₄, CH₃OH | (3-Bromo-2-butoxy-6-fluorophenyl)methanol | Sodium borohydride is a mild reducing agent that will selectively reduce the aldehyde to a primary alcohol. libretexts.org |

| 1. LiAlH₄, Et₂O2. H₃O⁺ | (3-Bromo-2-butoxy-6-fluorophenyl)methanol | Lithium aluminum hydride is a very powerful reducing agent and will readily reduce the aldehyde. libretexts.org |

Aldehydes undergo condensation reactions with primary amines and their derivatives to form new carbon-nitrogen double bonds. These reactions are typically reversible and are often catalyzed by acid. masterorganicchemistry.com

Imine (Schiff Base) Formation: Reaction with a primary amine (R-NH₂) yields an imine. The rate of imine formation can be influenced by both electronic and steric factors. acs.orgacs.org The electron-withdrawing groups on the aromatic ring of this compound will likely favor the addition step, but steric hindrance from the ortho substituents could slow the reaction.

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime. byjus.comwikipedia.org This reaction is a reliable method for the derivatization of aldehydes. wikipedia.org

Hydrazone Formation: Reaction with hydrazine (B178648) (NH₂-NH₂) or its derivatives (e.g., phenylhydrazine) forms a hydrazone. wikipedia.org Hydrazone formation is a common reaction for characterizing aldehydes and ketones. psu.edu

Representative Condensation Reactions:

| Reagent | Product Type | General Reaction |

| R-NH₂ (e.g., Aniline) | Imine | Ar-CHO + R-NH₂ ⇌ Ar-CH=N-R + H₂O |

| NH₂OH | Oxime | Ar-CHO + NH₂OH ⇌ Ar-CH=N-OH + H₂O |

| NH₂NH₂ | Hydrazone | Ar-CHO + NH₂NH₂ ⇌ Ar-CH=N-NH₂ + H₂O |

Aldehydes can be protected from reaction with certain nucleophiles by converting them into acetals. This is achieved by reacting the aldehyde with an alcohol in the presence of an acid catalyst. The reaction is reversible and the aldehyde can be regenerated by treatment with aqueous acid. chemistrysteps.comkhanacademy.org

The formation of an acetal (B89532) from this compound would proceed by reaction with two equivalents of an alcohol or one equivalent of a diol (to form a cyclic acetal) under acidic conditions. organic-chemistry.orgacs.org

Utility as a Protecting Group: This strategy is particularly useful when a reaction needs to be performed on another part of a molecule that is sensitive to conditions that would also affect the aldehyde. For example, if a molecule contained both an ester and an aldehyde, the aldehyde could be protected as an acetal, allowing for the selective reduction of the ester with a strong hydride reagent like LiAlH₄. The acetal is stable to the basic conditions of the hydride reduction. libretexts.org Subsequent acidic workup would not only protonate the newly formed alcohol but also hydrolyze the acetal, regenerating the aldehyde.

Acetal Formation Reaction:

| Reagents | Product |

| 2 eq. CH₃OH, H⁺ catalyst | 3-Bromo-2-butoxy-1-(dimethoxymethyl)-6-fluorobenzene |

| Ethylene glycol, H⁺ catalyst | 2-(3-Bromo-2-butoxy-6-fluorophenyl)-1,3-dioxolane |

Transformations Involving Halogen Substituents on this compound

The presence of two different halogen atoms, bromine and fluorine, on the aromatic ring of this compound opens up several avenues for selective functionalization. The differing reactivities of the C-Br and C-F bonds allow for targeted transformations at these positions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. In this compound, both the fluorine and bromine atoms are potential leaving groups. The aldehyde group (-CHO) is a moderate electron-withdrawing group, and its presence, along with the inductive effect of the halogens, activates the ring towards nucleophilic attack.

Generally, in SNAr reactions, fluoride (B91410) is a better leaving group than bromide when the reaction is rate-determined by the attack of the nucleophile, due to the high electronegativity of fluorine which polarizes the C-F bond. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In the case of this compound, the fluorine atom is ortho to the butoxy group and para to the bromine atom. The aldehyde group is meta to the fluorine. The electron-donating butoxy group at the ortho position would destabilize the anionic intermediate required for the displacement of fluorine. Conversely, the bromine at the para position would offer some stabilization through its inductive effect. Nucleophilic attack at the carbon bearing the fluorine would be influenced by these competing electronic effects.

Displacement of the bromine atom via SNAr is less common but can occur, especially with very strong nucleophiles or under specific catalytic conditions. The success of an SNAr reaction on this substrate would depend on the choice of nucleophile, solvent, and reaction conditions, which could be tuned to favor the displacement of either the fluorine or the bromine. For instance, using a soft nucleophile might favor substitution at the carbon bearing the more polarizable bromine.

A study on the synthesis of dihydrobenzofurans utilized a tandem SNAr/cyclization reaction where a fluorine atom was displaced by an amine. While not the exact same substrate, this demonstrates the feasibility of SNAr reactions on similar fluorobenzaldehyde derivatives.

Table 1: Predicted Reactivity of Halogens in SNAr Reactions

| Leaving Group | Position Relative to Activating/Deactivating Groups | Predicted Reactivity | Rationale |

|---|---|---|---|

| Fluorine | Ortho to -OBu (donating), Para to -Br (withdrawing), Meta to -CHO (withdrawing) | Moderately reactive | Activated by the aldehyde and bromine, but potentially hindered and electronically destabilized by the ortho butoxy group. pressbooks.publibretexts.org |

The bromine atom in this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. youtube.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly suitable for a functionalized molecule like this compound. youtube.comyoutube.com The aldehyde, butoxy, and fluoro groups are generally stable under typical Suzuki conditions. The reaction would proceed via the standard catalytic cycle of oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com The choice of ligand for the palladium catalyst can be crucial for achieving high yields and turnover numbers.

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a powerful method for the synthesis of aryl-substituted alkynes. The reaction conditions are generally mild and compatible with the functional groups present in this compound. youtube.com The standard mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center. Copper-free Sonogashira protocols have also been developed. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a versatile method for the synthesis of substituted alkenes. The reaction typically requires elevated temperatures, but modern catalytic systems can operate under milder conditions. nih.govacs.org The aldehyde, butoxy, and fluoro groups are generally tolerant to Heck reaction conditions. The mechanism involves oxidative addition, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to give the product and a palladium-hydride species, which is then converted back to the active catalyst by the base. diva-portal.org

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(0) catalyst, Base | 3-Aryl-2-butoxy-6-fluorobenzaldehyde |

| Sonogashira | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst, Base | 3-(Alkynyl)-2-butoxy-6-fluorobenzaldehyde |

Reductive dehalogenation offers a method to selectively remove a halogen substituent. In the case of this compound, the bromine atom can be selectively removed over the more stable fluorine atom. Aryl bromides are more readily reduced than aryl fluorides. organic-chemistry.orgresearchwithrutgers.com

A common method for reductive dehalogenation is catalytic hydrogenation, typically using a palladium-on-carbon (Pd/C) catalyst with a hydrogen source like hydrogen gas or a transfer hydrogenation reagent such as formic acid or ammonium (B1175870) formate. sci-hub.se These reactions are often carried out under neutral or basic conditions. The aldehyde group in this compound could potentially be reduced to an alcohol under some hydrogenation conditions, so careful selection of the catalyst and reaction parameters would be necessary to achieve selective dehalogenation of the C-Br bond.

Radical-mediated dehalogenations are also possible. For instance, using tributyltin hydride (Bu₃SnH) with a radical initiator like AIBN can effect the reduction of aryl bromides. libretexts.org However, the toxicity of tin reagents has led to the development of alternative, tin-free methods. Visible-light photoredox catalysis has emerged as a powerful tool for radical reactions under mild conditions, and methods for the radical-mediated reduction of aryl halides have been developed. organic-chemistry.org

Oxidative Transformations of the Aldehyde Group in this compound

The aldehyde group is readily oxidized to a carboxylic acid. A variety of oxidizing agents can be employed for this transformation. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). Aldehydes are generally more easily oxidized than ketones. ncert.nic.in

When oxidizing this compound to the corresponding benzoic acid, the choice of oxidant is important to avoid side reactions with the other functional groups. For example, strong oxidants under harsh conditions could potentially affect the butoxy group. Milder, more selective oxidizing agents are often preferred. The Tollens' test, which uses a silver-ammonia complex, is a classic method for oxidizing aldehydes to carboxylates, although it is more commonly used for qualitative analysis. ncert.nic.in Another mild option is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a phosphate.

The presence of the electron-withdrawing fluoro and bromo substituents, as well as the electron-donating butoxy group, will influence the reactivity of the aldehyde group towards oxidation, but it is generally expected to be a facile transformation. numberanalytics.com Research on fluorinated benzaldehydes has shown their conversion to the corresponding benzoic acids using enzymatic oxidation. researchgate.net

Radical and Photochemical Reactions of this compound

The C-Br bond in this compound is susceptible to homolytic cleavage under radical or photochemical conditions to form an aryl radical. This aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions.

For example, the initiation of radical reactions can be achieved using radical initiators like benzoyl peroxide. reddit.com The generated aryl radical can abstract a hydrogen atom from a donor molecule, leading to dehalogenation, or it can add to an alkene in a radical addition process. masterorganicchemistry.com Recent advances have demonstrated the generation of aryl radicals from aryl bromides using photoredox catalysis, which can then be used in various bond-forming reactions. nih.gov

Photochemical reactions, initiated by UV light, can also lead to the cleavage of the C-Br bond. The resulting aryl radical can undergo a range of transformations. Photochemical reactions of chalcones, which contain an aromatic aldehyde-derived moiety, have been shown to lead to complex cyclizations and rearrangements. nih.gov While direct studies on this compound are not available, the presence of the chromophoric benzaldehyde (B42025) and the photolabile C-Br bond suggests that it would be photochemically active.

Derivatization and Applications of 3 Bromo 2 Butoxy 6 Fluorobenzaldehyde As a Synthetic Building Block

Synthesis of Novel Heterocyclic Scaffolds and Annulated Ring Systems

The presence of both an aldehyde and a bromo-substituent on the same aromatic ring allows for a range of cyclization strategies to form diverse heterocyclic systems.

Indazole and Quinazoline Derivative Synthesis

The synthesis of indazoles, a class of nitrogen-containing heterocycles with significant pharmacological interest, can be achieved from ortho-halobenzaldehydes. nih.govnih.gov A practical approach involves the condensation of o-fluorobenzaldehydes with hydrazine (B178648). nih.gov This methodology is applicable to 3-Bromo-2-butoxy-6-fluorobenzaldehyde, where the fluorine atom ortho to the aldehyde group can be displaced by hydrazine to form a hydrazone, which subsequently undergoes intramolecular cyclization to yield the corresponding indazole derivative. The reaction of o-fluorobenzaldehydes and their O-methyloximes with hydrazine has been shown to be an effective method for indazole synthesis. nih.gov The use of the O-methyloxime derivative can circumvent potential side reactions like the Wolff-Kishner reduction that may occur with the free aldehyde. nih.gov

Quinazoline derivatives, another important class of bioactive heterocycles, are often synthesized from anthranilic acid derivatives. nih.govnih.gov While direct synthesis from this compound is less common, multi-step pathways can be envisioned. For instance, oxidation of the aldehyde to a carboxylic acid, followed by amination and subsequent cyclization with a suitable one-carbon source, could provide a route to quinazolinones. Alternatively, tandem reactions involving 1-(2-bromophenyl)methanamines and amidines, catalyzed by copper, have been reported for the synthesis of quinazolines. mdpi.com

A plausible reaction scheme for the synthesis of an indazole derivative from this compound is presented below:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Hydrazine | 6-Bromo-7-butoxy-1H-indazole | Condensation/Cyclization |

Chromenone and Other Oxygen-Containing Heterocycles

The synthesis of chromenones (benz-γ-pyrones) and other oxygen-containing heterocycles can be approached from precursors bearing a salicylaldehyde (B1680747) moiety. An efficient protocol for the synthesis of 2H-chromenones involves the reaction of salicylaldehydes with arylacetonitriles in the presence of a base like potassium tert-butoxide. researchgate.net To apply this to this compound, a preliminary dealkylation of the butoxy group to a hydroxyl group would be necessary to unmask the required salicylaldehyde functionality.

The direct utilization of the aldehyde group in reactions with other bifunctional reagents can also lead to oxygen-containing heterocycles. For example, domino reactions starting from the insertion of arynes into aldehydes have been used to synthesize 2H-chromenes. nih.gov General methods for the synthesis of various benzo-fused oxygen heterocycles often rely on intramolecular cyclization strategies. pku.edu.cnorganic-chemistry.orgorganic-chemistry.orgacs.org

Nitrogen-Containing Heterocycles from Aldehyde Condensations

The aldehyde functionality of this compound is a key handle for the synthesis of a wide array of nitrogen-containing heterocycles through condensation reactions. For instance, condensation with primary amines can lead to the formation of Schiff bases, which are versatile intermediates themselves. mdpi.com Further reaction of these imines can lead to more complex heterocyclic systems.

The Knoevenagel condensation, a reaction between an aldehyde and a compound with an active methylene (B1212753) group, can be employed to generate precursors for various heterocycles. rsc.org For example, reaction with malononitrile (B47326) followed by cyclization with a suitable reagent can afford substituted pyridines. The synthesis of various nitrogen-containing heterocycles, such as quinolines, pyridines, and pyrazines, often involves the reaction of aldehydes with appropriate nitrogen-containing synthons. nih.govrsc.org

Construction of Complex Aromatic and Biaryl Architectures

The bromine atom on the aromatic ring of this compound is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the construction of intricate aromatic and biaryl structures.

Fluorostilbene and Substituted Biphenyl Synthesis

The synthesis of substituted biphenyls can be readily achieved via the Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.com This palladium-catalyzed reaction couples the bromo-substituted benzaldehyde (B42025) with a variety of arylboronic acids or their esters, offering a powerful tool for creating C-C bonds with high efficiency and functional group tolerance. nih.govnih.gov The reaction is generally robust and can be performed under relatively mild conditions.

The synthesis of fluorostilbenes, which are stilbene (B7821643) derivatives containing a fluorine atom, can be accomplished through olefination reactions of the aldehyde group. The Heck reaction provides a method for the arylation of alkenes. acs.org While typically an aryl halide is coupled with an alkene, variations of this reaction could potentially be used to construct the stilbene backbone.

A representative Suzuki-Miyaura coupling reaction is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | 2-Butoxy-6-fluoro-[1,1'-biphenyl]-3-carbaldehyde |

Oligomeric and Polymeric Structures Incorporating Benzaldehyde Units

The bifunctional nature of this compound, possessing both an aldehyde and a bromine atom, makes it a potential monomer for the synthesis of oligomeric and polymeric materials.

The aldehyde group can be utilized in polymerization reactions, such as the copolymerization of phthalaldehyde with substituted benzaldehydes, to form functional polymers. acs.orgresearchgate.net Furthermore, benzaldehyde-functionalized polymers can be synthesized through various chemical modifications of pre-existing polymers. researchgate.netscielo.brnih.gov The aldehyde group allows for post-polymerization modification through reactions like Schiff base formation.

The bromine atom offers another handle for polymerization through cross-coupling reactions. For instance, polycondensation reactions using Suzuki-Miyaura or other palladium-catalyzed couplings could lead to the formation of aromatic polymers incorporating the benzaldehyde unit. The synthesis of oligomers with defined sequences and functionalities is an area of growing interest, and functionalized benzaldehydes can serve as key building blocks in their construction. cam.ac.ukrsc.orgnih.gov

Precursor in the Synthesis of Scaffolds for Medicinal Chemistry Research

The inherent structural features of this compound make it an attractive starting material for the construction of heterocyclic systems, which are of significant interest in drug discovery. The presence of the aldehyde group provides a handle for various condensation and cyclization reactions, while the bromo and fluoro substituents can be utilized for cross-coupling reactions to introduce further molecular complexity.

Scaffolds for G-Protein Coupled Receptor (GPR) Agonists

While direct and extensive research specifically detailing the use of this compound in the synthesis of G-Protein Coupled Receptor (GPR) agonists is not widely available in peer-reviewed literature, its application in creating core scaffolds relevant to this area has been noted. The compound is cited in patents as a key intermediate in the synthesis of novel 1-substituted indazole derivatives. chiralen.com The indazole scaffold is a well-established pharmacophore in the design of GPR modulators. The synthetic route to these indazole scaffolds, as outlined in patent literature, showcases the utility of this compound as a versatile precursor.

Table 1: Synthesis of Indazole Scaffolds

| Precursor | Reaction Type | Resulting Scaffold | Potential Application |

|---|

Scaffolds for Cardiovascular Research

There is a lack of specific, publicly available research demonstrating the direct application of this compound in the synthesis of scaffolds for cardiovascular research. However, the broader class of bromo-fluorobenzaldehyde derivatives has been explored in the development of compounds with cardiovascular applications. For instance, related compounds have been used as intermediates in the synthesis of agents for treating ischemic heart disease. This suggests the potential of this compound as a building block for novel cardiovascular drugs, although specific examples are not yet documented in the literature.

Scaffolds for Cancer Research

The synthesis of novel 1-substituted indazole derivatives from this compound holds relevance for cancer research. chiralen.com The indazole core is a prominent feature in a variety of anticancer agents. The versatility of the indazole scaffold allows for the introduction of various substituents, enabling the fine-tuning of biological activity. While the patents citing this compound focus on the novelty of the chemical structures, the established importance of the indazole moiety in oncology suggests a potential therapeutic application for the resulting derivatives. However, detailed biological data for derivatives of this specific precursor in cancer cell lines or in vivo models is not yet publicly available.

Contributions to Materials Science and Device Fabrication

The application of this compound in materials science is an emerging area with limited, yet promising, research. The electronic properties conferred by the halogen substituents, combined with the potential for polymerization or incorporation into larger conjugated systems via the aldehyde group, make it a candidate for the development of novel organic materials.

Synthesis of Ligands for Metal Complexes

The aldehyde functionality of this compound allows for its conversion into Schiff bases, which are versatile ligands for a wide range of metal ions. While specific studies detailing the use of this particular aldehyde in ligand synthesis are not abundant, the general methodology is well-established. The resulting metal complexes could have potential applications in catalysis, sensing, or as advanced materials with unique magnetic or optical properties. The bromo and fluoro groups can also influence the electronic properties and stability of the resulting metal complexes.

Fabrication of Semiconducting Nanowires and Organic Electronic Materials

Currently, there is no direct, published research that documents the use of this compound in the fabrication of semiconducting nanowires or other organic electronic materials. However, research on structurally similar compounds, such as other bromo-fluorobenzaldehydes, has shown their utility in the assembly of semiconducting nanostructures. ossila.com These related studies suggest that the unique combination of substituents in this compound could potentially be exploited in the design and synthesis of new organic semiconductors with tailored properties for applications in electronic devices. Further research is required to explore this potential.

Development of Analytical Probes and Sensing Agents

A comprehensive review of scientific literature and patent databases reveals a notable absence of studies focused on the specific application of this compound in the development of analytical probes and sensing agents. While the strategic placement of bromo, fluoro, and aldehyde functional groups on a benzene (B151609) ring suggests potential for creating specialized chemical sensors, no documented research has been found to demonstrate its use in this capacity.

The aldehyde group could, in principle, be utilized for conjugation with other molecules to form Schiff bases or other derivatives that might exhibit chromogenic or fluorogenic responses to specific analytes. Similarly, the bromo and fluoro substituents could modulate the electronic properties of such a system or serve as sites for further synthetic modification. However, these potential applications remain theoretical at this time, as no published research has explored them.

In contrast, related but structurally distinct compounds like 2-bromo-6-fluorobenzaldehyde (B104081) have been used in the synthesis of 1H and 19F NMR probes. ossila.com These probes are instrumental in determining the enantiomeric purity of sulfinamides, which are important chiral auxiliaries in asymmetric synthesis. ossila.com This highlights the general utility of fluorinated benzaldehyde derivatives in the field of analytical chemistry, even though specific examples for the butoxy-substituted title compound are lacking.

The absence of data precludes the creation of a table detailing research findings on analytical probes derived from this compound. Further research would be required to explore and establish the potential of this compound as a building block for novel sensing agents.

Computational and Theoretical Chemistry Studies of 3 Bromo 2 Butoxy 6 Fluorobenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in predicting the electronic behavior and reactivity of molecules. For 3-Bromo-2-butoxy-6-fluorobenzaldehyde, these methods could offer significant insights.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and various electronic properties of molecules. In a hypothetical DFT study of this compound, key parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure would be calculated. These geometric parameters are crucial for understanding the steric and electronic effects of the bromo, butoxy, and fluoro substituents on the benzaldehyde (B42025) core.

Furthermore, DFT calculations can provide valuable information about electronic properties like the dipole moment, electrostatic potential surface, and atomic charges. The electrostatic potential surface, for instance, would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value |

|---|---|

| Dipole Moment (Debye) | Data not available |

| Total Energy (Hartree) | Data not available |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are particularly useful for predicting spectroscopic properties. For this compound, these methods could be employed to calculate its theoretical infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Such calculations are valuable for interpreting experimentally obtained spectra and can aid in the structural confirmation of the compound. For instance, calculated vibrational frequencies can be correlated with experimental IR and Raman peaks to assign specific vibrational modes to different functional groups within the molecule.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, FMO analysis would identify the spatial distribution of these orbitals, providing insights into how it might interact with other reagents in chemical reactions.

Conformational Analysis and Energy Landscapes of this compound

The presence of a flexible butoxy group in this compound suggests that the molecule can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. By systematically rotating the bonds of the butoxy group and the aldehyde group, a potential energy surface can be generated. This energy landscape would reveal the most stable conformations (local and global minima) and the energy barriers for interconversion between them (saddle points). Understanding the preferred conformation is essential as it can significantly influence the molecule's physical properties and biological activity.

Reaction Mechanism Modeling and Transition State Analysis for Key Transformations

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. For example, the mechanism of nucleophilic addition to the carbonyl group or electrophilic aromatic substitution on the benzene (B151609) ring could be investigated. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. Transition state analysis would provide information about the activation energy of the reaction, which is critical for understanding the reaction kinetics. This type of modeling is invaluable for optimizing reaction conditions and predicting the feasibility of synthetic routes.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its reactivity. While no QSRR studies specifically including this compound are currently available, such a study would involve calculating a set of molecular descriptors for this compound and a series of related molecules. These descriptors, which can be electronic, steric, or topological in nature, would then be correlated with experimentally determined reactivity data using statistical methods. A successful QSRR model would allow for the prediction of the reactivity of new, unsynthesized compounds based solely on their calculated molecular structures.

Correlation of Structural Descriptors with Reaction Rates and Selectivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are pivotal in correlating the structural features of a molecule with its chemical reactivity and selectivity. For a compound like this compound, a systematic study would involve the calculation of various molecular descriptors. These descriptors can be categorized as electronic, steric, and thermodynamic.

Electronic Descriptors: These parameters quantify the electron distribution within the molecule and are crucial for understanding its reactivity. Key electronic descriptors include:

Hammett constants (σ): These would describe the electron-donating or electron-withdrawing nature of the bromo, butoxy, and fluoro substituents on the benzaldehyde ring.

Partial atomic charges: Calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, these indicate the charge distribution on each atom.

Frontier Molecular Orbital (FMO) energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting the sites of electrophilic and nucleophilic attack, respectively. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Steric Descriptors: These descriptors account for the three-dimensional arrangement of atoms and its influence on reaction accessibility.

Taft steric parameters (Es): These quantify the steric hindrance caused by the substituents.

Molar refractivity (MR): This descriptor relates to the volume of the molecule and its polarizability.

Thermodynamic Descriptors: These provide insights into the stability and energy of the molecule.

Heat of formation (ΔHf°): The energy released or absorbed upon the formation of the molecule from its constituent elements.

Gibbs free energy (ΔG°): A measure of the spontaneity of a reaction.

By establishing a statistically significant correlation between these descriptors and experimentally determined reaction rates or selectivity for a series of related compounds, a predictive model can be developed. For instance, in reactions involving the aldehyde group, the electronic nature of the substituents on the aromatic ring would significantly influence the electrophilicity of the carbonyl carbon, thereby affecting the reaction rate with a nucleophile.

The following table illustrates a hypothetical set of calculated descriptors for this compound, which would be essential for any QSAR/QSPR study.

| Descriptor | Hypothetical Value | Significance in Reactivity and Selectivity |

| Electronic Descriptors | ||

| Hammett Constant (σ) of Bromo | +0.23 | Electron-withdrawing, increases the electrophilicity of the carbonyl carbon, potentially increasing reaction rates with nucleophiles. |

| Hammett Constant (σ) of Butoxy | -0.32 | Electron-donating through resonance, may decrease the electrophilicity of the carbonyl carbon. Its position at C2 could also exert steric effects. |

| Hammett Constant (σ) of Fluoro | +0.06 | Weakly electron-withdrawing, contributes to the overall electronic profile of the ring. |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. A lower HOMO energy suggests higher stability. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests a higher susceptibility to nucleophilic attack at the carbonyl carbon. |

| Steric Descriptors | ||

| Taft Steric Parameter (Es) of Butoxy | -0.59 | The bulky butoxy group at the ortho position can sterically hinder the approach of reactants to the aldehyde functional group, thereby influencing reaction selectivity (e.g., ortho vs. meta/para attack on the ring). |

| Thermodynamic Descriptors | ||

| Heat of Formation (ΔHf°) | -150 kJ/mol | Provides information on the relative stability of the molecule. |

Predictive Modeling for Novel Derivatives

Once a robust QSAR/QSPR model is established for a series of benzaldehyde derivatives, it can be employed to predict the reactivity and selectivity of novel, yet-to-be-synthesized derivatives of this compound. This in silico approach significantly accelerates the discovery of new molecules with desired chemical properties.

The process typically involves:

In Silico Design of Novel Derivatives: New derivatives are designed by systematically modifying the substituents on the parent molecule. For example, the butoxy group could be replaced with other alkoxy groups of varying chain lengths, or the bromo and fluoro substituents could be repositioned on the aromatic ring.

Calculation of Molecular Descriptors: The same set of electronic, steric, and thermodynamic descriptors used in the initial QSAR/QSPR study are calculated for these new virtual compounds.

Prediction of Properties: The established QSAR/QSPR equation is then used to predict the reaction rates, selectivity, or other properties of interest for the novel derivatives.

This predictive modeling allows chemists to prioritize the synthesis of the most promising candidates, thereby saving time and resources. For instance, if the goal is to design a derivative with enhanced reactivity towards a specific nucleophile, the model can help identify the substituents that would most effectively increase the electrophilicity of the carbonyl carbon while minimizing steric hindrance.

The table below presents a hypothetical example of how predictive modeling could be used to evaluate novel derivatives of this compound for a hypothetical reaction.

| Derivative | Predicted Reaction Rate (relative to parent) | Predicted Selectivity (ortho:para ratio) | Rationale based on Descriptors |

| 3-Bromo-2-ethoxy-6-fluorobenzaldehyde | 1.2 | 90:10 | The smaller ethoxy group reduces steric hindrance compared to the butoxy group, leading to a slightly higher predicted reaction rate. The electronic effect is similar. |

| 3-Bromo-2-butoxy-5-nitrobenzaldehyde | 3.5 | 95:5 | The addition of a strongly electron-withdrawing nitro group at the para position significantly increases the electrophilicity of the carbonyl carbon, leading to a much higher predicted reaction rate. |

| 4-Bromo-2-butoxy-6-fluorobenzaldehyde | 0.8 | 80:20 | Moving the bromo group to the meta position relative to the aldehyde could alter the electronic and steric environment, potentially leading to a lower reaction rate and different selectivity. |

It is important to emphasize that the values and predictions presented in the tables above are illustrative and hypothetical. Actual computational studies would be required to generate accurate data for this compound and its derivatives.

Advanced Methodologies in Characterization and Analysis of 3 Bromo 2 Butoxy 6 Fluorobenzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-Bromo-2-butoxy-6-fluorobenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a detailed picture of its molecular framework.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the aldehyde proton, and the protons of the butoxy group. The aromatic region would likely display complex splitting patterns due to coupling between the two aromatic protons and coupling to the fluorine atom. The aldehyde proton would appear as a singlet or a finely split multiplet at a characteristic downfield shift (typically around 10 ppm). The butoxy group would present signals corresponding to the -OCH₂-, two -CH₂-, and the terminal -CH₃ groups, with their chemical shifts and multiplicities determined by their proximity to the aromatic ring and each other.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. This would include signals for the carbonyl carbon, the aromatic carbons (with their shifts influenced by the bromo, butoxy, and fluoro substituents), and the four distinct carbons of the butoxy chain. The C-F and C-Br couplings would provide further structural confirmation.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial technique. It would show a signal for the fluorine atom, and its coupling with neighboring protons would help to confirm its position on the aromatic ring.

To illustrate the expected data, a hypothetical data table is presented below based on the analysis of similar compounds.

| Hypothetical ¹H NMR Data for this compound |

| Chemical Shift (ppm) |

| ~10.3 |

| ~7.5-7.8 |

| ~4.1 |

| ~1.8 |

| ~1.5 |

| ~0.9 |

| Hypothetical ¹³C NMR Data for this compound |

| Chemical Shift (ppm) |

| ~188 |

| ~160 (d, ¹JCF) |

| ~110-140 |

| ~115 (d) |

| ~75 |

| ~31 |

| ~19 |

| ~14 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For this compound, these methods would be used to confirm the presence of the aldehyde and the aromatic ring, as well as the C-O, C-F, and C-Br bonds.

IR Spectroscopy: The IR spectrum would be expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1700-1720 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic ring and the butoxy group (around 2850-3100 cm⁻¹), C-O stretching of the butoxy ether linkage (around 1250 cm⁻¹), and absorptions corresponding to the C-F and C-Br bonds at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would be particularly Raman active.

| Expected Vibrational Frequencies for this compound |

| Functional Group |

| Aldehyde C=O Stretch |

| Aromatic C-H Stretch |

| Aliphatic C-H Stretch |

| C-O-C Ether Stretch |

| C-F Stretch |

| C-Br Stretch |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, which is a powerful diagnostic tool.

The fragmentation pattern would likely involve the loss of the butoxy group, the aldehyde group, and the bromine and fluorine atoms, providing further evidence for the proposed structure.

| Hypothetical Mass Spectrometry Data for this compound |

| Analysis |

| Molecular Formula |

| Molecular Weight |

| HRMS (M⁺) |

| Key Fragmentation Pathways |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to the π → π* and n → π* transitions of the benzaldehyde (B42025) chromophore. The positions of these bands would be influenced by the bromo, fluoro, and butoxy substituents on the aromatic ring. While specific absorption maxima are not available, analysis of similar compounds suggests that the primary π → π* transitions would likely occur in the 250-300 nm range.

Chromatographic Techniques for Separation and Purity Determination (HPLC, GC)

Chromatographic techniques are essential for separating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for the analysis and purification of this compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. A UV detector would be used for detection.

Gas Chromatography (GC): Given the volatility of benzaldehyde derivatives, gas chromatography could also be employed for purity assessment. A study on the separation of bromofluoro benzaldehyde isomers using low thermal mass GC (LTM GC) has been reported, suggesting that a similar approach could be successfully applied to this compound. nist.gov A non-polar or medium-polarity capillary column would be appropriate, coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS).

X-ray Crystallography for Solid-State Structure Elucidation of Derivatives

Should this compound or a suitable crystalline derivative be synthesized, single-crystal X-ray diffraction would provide the definitive three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or halogen bonding, which govern the crystal packing. Studies on the crystal structures of other substituted benzaldehydes have revealed diverse supramolecular networks. nih.goviucr.org

Future Research Trajectories and Interdisciplinary Opportunities for 3 Bromo 2 Butoxy 6 Fluorobenzaldehyde

Exploration of Novel Catalyst Systems for Sustainable Synthesis

The development of efficient and sustainable synthetic routes to 3-Bromo-2-butoxy-6-fluorobenzaldehyde is a critical first step for its broader application. Current synthetic approaches often rely on traditional multi-step processes which may involve harsh conditions or the use of stoichiometric reagents. Future research should focus on the development of novel catalyst systems that offer improved efficiency, selectivity, and sustainability.

One promising avenue is the use of transition metal catalysts, such as palladium or copper, for the direct C-H activation and subsequent butoxylation of a 3-bromo-6-fluorobenzaldehyde precursor. nih.gov Research into ligand development for these catalytic systems will be crucial to control regioselectivity and maximize yield. Another area of exploration is the application of biocatalysis, using engineered enzymes to perform specific transformations under mild conditions, which could offer a greener alternative to traditional chemical methods.

| Catalyst System | Potential Advantages | Key Research Focus |

| Palladium-based Catalysts | High efficiency and selectivity in cross-coupling reactions. | Ligand design for regioselective C-H butoxylation. |

| Copper-based Catalysts | Lower cost and toxicity compared to palladium. | Optimization of reaction conditions to prevent side reactions. |

| Biocatalysis (e.g., P450 monooxygenases) | High specificity and mild reaction conditions. | Enzyme engineering for substrate specificity and stability. |

| Photocatalysis | Use of visible light as a renewable energy source. | Development of suitable photosensitizers and reaction setups. |

Table 1: Potential Catalyst Systems for Sustainable Synthesis

Investigation of Advanced Functionalization Strategies for Enhanced Material Properties

The bromine atom and the aldehyde group on the this compound scaffold are ripe for a variety of chemical modifications, opening the door to a vast chemical space of novel derivatives with potentially enhanced material or biological properties. Future research should systematically explore these functionalization pathways.

The bromine atom can serve as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce a wide range of aryl, alkyl, and alkynyl groups. These modifications can be used to tune the electronic and steric properties of the molecule, which is particularly relevant for the development of new organic electronic materials or as probes for biological systems. The aldehyde group can be transformed into a plethora of other functional groups, including amines, alcohols, carboxylic acids, and various heterocyclic systems, further expanding the diversity of accessible molecular architectures. rug.nlacs.org

| Functionalization Target | Reaction Type | Potential Outcome |

| Bromine Atom | Suzuki Coupling | Introduction of aryl or heteroaryl moieties. |

| Bromine Atom | Sonogashira Coupling | Introduction of alkynyl groups for extended conjugation. |

| Aldehyde Group | Reductive Amination | Synthesis of secondary and tertiary amines. |

| Aldehyde Group | Wittig Reaction | Formation of alkenes for polymer synthesis. |

| Aldehyde Group | Condensation Reactions | Formation of imines, oximes, and hydrazones. |

Table 2: Advanced Functionalization Strategies

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing new applications. While basic characterization data is available from suppliers, in-depth spectroscopic and computational studies are currently lacking.

Future research should employ a combination of advanced spectroscopic techniques, such as 2D NMR (COSY, HSQC, HMBC), FT-IR, and single-crystal X-ray diffraction, to elucidate the precise three-dimensional structure and conformational preferences of the molecule. nih.gov Computational studies, using methods like Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, including its molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and vibrational frequencies. researchgate.net This combined experimental and theoretical approach will be invaluable for understanding its reactivity in the functionalization reactions described above and for designing molecules with tailored properties.

| Technique | Information Gained |

| 2D NMR Spectroscopy | Unambiguous assignment of proton and carbon signals and through-bond connectivities. |

| Single-Crystal X-ray Diffraction | Precise bond lengths, bond angles, and solid-state packing. |

| FT-IR Spectroscopy | Identification of characteristic vibrational modes of functional groups. |

| UV-Vis Spectroscopy | Electronic transition energies and molar absorptivity. |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, and spectroscopic properties. |

Table 3: Spectroscopic and Computational Analysis Techniques

Integration with High-Throughput Synthesis and Screening Platforms for Scaffold Discovery

The versatility of the this compound scaffold makes it an ideal candidate for integration into high-throughput synthesis and screening (HTS) platforms for the discovery of new bioactive compounds. nih.govnih.gov By combining automated synthesis with parallel biological assays, vast libraries of derivatives can be rapidly synthesized and evaluated for a wide range of biological targets.

Future interdisciplinary collaborations could focus on developing automated synthetic routes to a diverse library of this compound derivatives. These libraries could then be screened against various disease targets, such as kinases, proteases, or G-protein coupled receptors, to identify novel hit compounds. ewadirect.comyoutube.com The data generated from these HTS campaigns can then be used to build structure-activity relationships (SAR), guiding the design of more potent and selective drug candidates. The known role of this scaffold in the synthesis of indazole derivatives, a class of compounds with a broad range of pharmacological activities, further underscores the potential of this approach. nih.gov

| Platform/Technique | Application | Potential Outcome |

| Automated Synthesis | Rapid generation of a diverse chemical library. | Access to a large number of novel compounds for screening. |

| High-Throughput Screening (HTS) | Parallel biological evaluation of the chemical library. | Identification of hit compounds for various biological targets. |

| High-Content Screening (HCS) | Phenotypic screening in cell-based models. | Understanding the cellular effects of the synthesized compounds. |

| Structure-Activity Relationship (SAR) | Analysis of screening data to guide lead optimization. | Design of more potent and selective next-generation compounds. |

Table 4: High-Throughput Synthesis and Screening Integration

Q & A

Q. Basic Characterization :

- NMR : H NMR confirms the aldehyde proton (~10 ppm) and butoxy chain integration. C NMR distinguishes fluorine-induced deshielding (e.g., C-F coupling at ~160 ppm) .

- IR : Strong absorption at ~1700 cm (C=O stretch) and ~1250 cm (C-O of butoxy) .

Advanced Analysis :

Regioisomeric impurities (e.g., 2-butoxy vs. 4-butoxy) can be differentiated via 2D NMR (COSY, HSQC) or mass spectrometry fragmentation patterns. For example, NOESY correlations may resolve spatial proximity of the butoxy group to adjacent substituents .

How does the electronic nature of the butoxy group influence the aldehyde’s reactivity in oxidation or reduction reactions?

Basic Reactivity :

The electron-donating butoxy group deactivates the benzaldehyde ring, reducing electrophilicity at the aldehyde. Oxidation to carboxylic acid (e.g., KMnO/HSO) proceeds slower than in unsubstituted benzaldehydes, requiring extended reaction times .

Advanced Mechanistic Insight :

DFT calculations on similar compounds suggest that the butoxy group’s +M effect lowers the LUMO energy of the aldehyde, favoring nucleophilic attack at the carbonyl carbon. This contrasts with electron-withdrawing groups (e.g., nitro), which accelerate oxidation .

What strategies resolve contradictory data in reported yields for cross-coupling reactions involving this compound?

Advanced Methodology :

Discrepancies in Suzuki or Ullmann coupling yields (e.g., 40–80% in literature) may arise from:

- Catalyst selection : Pd(PPh) vs. Pd(OAc)/ligand systems.

- Purification challenges : The butoxy group increases hydrophobicity, complicating column chromatography. Alternative methods (e.g., recrystallization) improve reproducibility .

- Moisture sensitivity : Anhydrous conditions are critical; trace water reduces yields by deactivating catalysts .

How can computational modeling predict regioselectivity in further functionalization of this compound?

Advanced Application :

Density functional theory (DFT) simulations predict electrophilic aromatic substitution sites. For this compound, meta-directing effects of the aldehyde and ortho/para-directing effects of fluorine and butoxy groups create competing regioselectivity. MDL Molsoft or Gaussian simulations can map charge distribution to prioritize reaction sites .

What safety protocols are recommended for handling brominated benzaldehyde derivatives?

Q. Basic Safety :

- Use PPE (gloves, goggles) due to potential skin/eye irritation.

- Work in a fume hood to avoid inhalation of volatile aldehydes.

Advanced Hazard Mitigation :

Brominated compounds may release HBr under acidic conditions. Neutralization with NaHCO and real-time gas monitoring (e.g., IR spectroscopy) are advised during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.